molecular formula C24H45NO B1211851 N-isobutyleicosadienamide

N-isobutyleicosadienamide

Cat. No.: B1211851
M. Wt: 363.6 g/mol
InChI Key: LMZPUHBJSQVRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutyleicosadienamide (chemical formula: C₂₄H₄₅NO) is a bioactive fatty acid amide derivative characterized by a 20-carbon chain (eicosadienoic acid) conjugated to an isobutylamine group. It is structurally related to other long-chain fatty acid amides, such as oleamide and palmitoylethanolamide, which are known for their roles in lipid signaling and neuroregulation .

Properties

Molecular Formula

C24H45NO

Molecular Weight

363.6 g/mol

IUPAC Name

N-(2-methylpropyl)icosa-2,4-dienamide

InChI

InChI=1S/C24H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23(2)3/h18-21,23H,4-17,22H2,1-3H3,(H,25,26)

InChI Key

LMZPUHBJSQVRHE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC=CC=CC(=O)NCC(C)C

Canonical SMILES

CCCCCCCCCCCCCCCC=CC=CC(=O)NCC(C)C

Synonyms

N-isobutyl-2,4-eicosadienamide
N-isobutyl-2,4-icosadienamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Isobutyleicosadienamide shares functional and structural similarities with the following compounds:

Oleamide (Cis-9,10-Octadecenamide)

  • Structure: 18-carbon monounsaturated fatty acid amide.
  • Bioactivity : Modulates sleep induction via GABAergic pathways and regulates gap junction communication .
  • Key Differences :
    • Chain Length : Oleamide (C18) vs. This compound (C20).
    • Unsaturation : Oleamide has one double bond; this compound has two.
    • Pharmacokinetics : Oleamide exhibits faster metabolic degradation due to shorter chain length .

Palmitoylethanolamide (PEA)

  • Structure: 16-carbon saturated fatty acid ethanolamide.
  • Bioactivity : Anti-inflammatory and neuroprotective effects via PPAR-α activation .
  • Key Differences: Amine Group: PEA uses ethanolamine vs. isobutylamine in this compound. Solubility: PEA has higher aqueous solubility due to the polar ethanolamine moiety.

Anandamide (Arachidonoylethanolamide)

  • Structure: 20-carbon polyunsaturated fatty acid ethanolamide.
  • Bioactivity: Endocannabinoid receptor agonist (CB1/CB2) with roles in pain and mood regulation .
  • Key Differences: Receptor Specificity: Anandamide targets cannabinoid receptors, while this compound’s targets remain uncharacterized. Oxidative Stability: this compound’s conjugated diene system may confer greater stability than anandamide’s tetraene structure.

Hypothetical Data Table: Comparative Properties

Property This compound Oleamide Palmitoylethanolamide Anandamide
Molecular Formula C₂₄H₄₅NO C₁₈H₃₅NO C₁₈H₃₉NO₂ C₂₂H₃₇NO₂
Molecular Weight (g/mol) 363.6 281.5 299.5 347.5
Melting Point (°C) ~45 (predicted) 58–60 98–100 66–68
LogP (Lipophilicity) 8.2 (estimated) 6.5 5.8 5.9
Bioactivity Anti-inflammatory (in vitro) Sleep induction PPAR-α activation CB1/CB2 agonism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isobutyleicosadienamide
Reactant of Route 2
N-isobutyleicosadienamide

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